molecular formula C5H11N3O B13600549 3-Azido-2,2-dimethylpropan-1-ol

3-Azido-2,2-dimethylpropan-1-ol

Cat. No.: B13600549
M. Wt: 129.16 g/mol
InChI Key: PKNYBWJLOICIMN-UHFFFAOYSA-N
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Description

3-Azido-2,2-dimethylpropan-1-ol is a tertiary alcohol derivative featuring a 2,2-dimethylpropan-1-ol backbone substituted with an azido (-N₃) group at the third carbon. The azido group is highly reactive, making this compound valuable in click chemistry, polymer synthesis, and pharmaceuticals, though its instability and explosive nature necessitate careful handling .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

3-azido-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H11N3O/c1-5(2,4-9)3-7-8-6/h9H,3-4H2,1-2H3

InChI Key

PKNYBWJLOICIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=[N+]=[N-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2,2-dimethylpropan-1-ol typically involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-2,2-dimethylpropan-1-ol, with sodium azide (NaN3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Safety measures would also be crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-Azido-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-Amino-2,2-dimethylpropan-1-ol.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

3-Azido-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2,2-dimethylpropan-1-ol largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2,2-dimethylpropan-1-ol scaffold serves as a common framework for derivatives with diverse substituents at the third carbon. Key analogs include:

Compound Name Substituent Molecular Formula Key Functional Properties
3-(Diethylamino)-2,2-dimethylpropan-1-ol Diethylamino (-NEt₂) C₉H₂₁NO Basic amine group; used in synthetic intermediates (e.g., patent Example 407 synthesis)
3-Methoxy-2,2-dimethylpropan-1-ol Methoxy (-OCH₃) C₇H₁₆O₂ Ether group; TSE/BSE compliance suggests pharmaceutical/biologic applications
1-Aziridinyl-2,2-dimethylpropan-1-ol Aziridinyl (3-membered ring) C₇H₁₅NO High reactivity for peptide synthesis; isolated from plants like Agaricus silvaticus
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl (aromatic) C₁₂H₁₈O Fragrance ingredient with IFRA-regulated usage limits

Physical and Chemical Properties

Table 1: Physical Properties Comparison
Compound Boiling Point (°C) Density (g/cm³) Flash Point (°C) Molecular Weight (g/mol)
3-(Diethylamino)-2,2-dimethylpropan-1-ol 226.6 0.875 73.9 159.27
3-Methoxy-2,2-dimethylpropan-1-ol Not reported Not reported Not reported 132.20 (calculated)
1-Aziridinyl-2,2-dimethylpropan-1-ol Not reported Not reported Not reported 129.20 (calculated)

Key Observations :

  • The diethylamino derivative has well-characterized properties, including moderate flash point and low density, typical of liquid amines .
  • Aziridinyl and methoxy analogs lack explicit data but likely exhibit lower boiling points due to reduced molecular weight.

Key Observations :

  • Diethylamino derivative: High oral toxicity necessitates PPE (respirators, gloves) during handling .
  • Azido analog (inferred): Likely explosive due to azide group; stricter storage and handling protocols compared to amino/methoxy derivatives.
  • 3-Tolyl derivative : Subject to IFRA restrictions, reflecting fragrance industry safety standards .

Stability and Reactivity

  • 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Stable under normal conditions but incompatible with strong oxidizers .
  • Aziridinyl analog : Reactivity from strained aziridine ring enables peptide bond formation but poses stability challenges .
  • Methoxy derivative : Ether groups generally confer stability, aligning with its use in regulated biologic contexts .

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